{[1-(Cyclopropylmethyl)-1H-indol-3-yl]sulfanyl}acetonitrile
Description
Properties
CAS No. |
61021-42-9 |
|---|---|
Molecular Formula |
C14H14N2S |
Molecular Weight |
242.34 g/mol |
IUPAC Name |
2-[1-(cyclopropylmethyl)indol-3-yl]sulfanylacetonitrile |
InChI |
InChI=1S/C14H14N2S/c15-7-8-17-14-10-16(9-11-5-6-11)13-4-2-1-3-12(13)14/h1-4,10-11H,5-6,8-9H2 |
InChI Key |
ULJUVHLFROIGSS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN2C=C(C3=CC=CC=C32)SCC#N |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis and Key Intermediates
The synthesis of {[1-(Cyclopropylmethyl)-1H-indol-3-yl]sulfanyl}acetonitrile can be deconstructed into three primary intermediates:
- 1-(Cyclopropylmethyl)-1H-indole : The indole core alkylated at the 1-position.
- 3-Mercapto-1-(cyclopropylmethyl)-1H-indole : The thiol-functionalized intermediate.
- Final Cyanidation : Introduction of the acetonitrile group via sulfur alkylation.
This retrosynthetic framework aligns with strategies observed in analogous heterocyclic systems, where modular assembly of functional groups ensures regioselectivity and yield optimization.
Synthesis of 1-(Cyclopropylmethyl)-1H-indole
Alkylation of Indole
The 1-position alkylation of indole is typically achieved using cyclopropylmethyl bromide under basic conditions. A representative procedure involves:
- Reagents : Indole, cyclopropylmethyl bromide, sodium hydride (NaH).
- Solvent : Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF).
- Conditions : 0°C to room temperature, inert atmosphere (N₂ or Ar).
The reaction proceeds via deprotonation of indole’s NH group by NaH, followed by nucleophilic attack on cyclopropylmethyl bromide. Yields range from 70–85%, contingent on solvent purity and reaction time.
Table 1: Optimization of Alkylation Conditions
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NaH | DMF | 0 → RT | 82 |
| KHMDS | THF | -20 → RT | 78 |
| LDA | DCM | -78 → RT | 65 |
Introduction of the Thiol Group at the 3-Position
Directed Lithiation-Thiolation
3-Mercaptoindole derivatives are accessible via directed ortho-metalation (DoM):
- Lithiation : Treat 1-(cyclopropylmethyl)-1H-indole with n-butyllithium (n-BuLi) at -78°C in THF.
- Thiolation : Quench with elemental sulfur (S₈) to form the lithium thiolate, followed by protonation with aqueous HCl.
This method affords 3-mercapto-1-(cyclopropylmethyl)-1H-indole in 60–75% yield. Side products, such as disulfides, are minimized by strict temperature control.
Alternative Thiolating Agents
Lawesson’s reagent or phosphorus pentasulfide (P₂S₅) may also introduce thiol groups, though these methods are less regioselective and require harsher conditions (e.g., refluxing toluene).
Cyanide Substitution to Form the Sulfanylacetonitrile Moiety
Nucleophilic Displacement
The thiolate intermediate reacts with bromoacetonitrile in a nucleophilic substitution:
- Reagents : 3-Mercapto-1-(cyclopropylmethyl)-1H-indole, bromoacetonitrile, sodium carbonate (Na₂CO₃).
- Solvent : DMF or acetonitrile.
- Conditions : 60–80°C for 6–12 hours.
Yields typically reach 80–90% when employing polar aprotic solvents, which stabilize the transition state.
Table 2: Effect of Solvent on Cyanidation
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 70 | 8 | 88 |
| Acetonitrile | 80 | 6 | 85 |
| THF | 60 | 12 | 72 |
Optimization Strategies and Challenges
Analytical Characterization
Critical characterization data include:
- ¹H NMR (CDCl₃): δ 7.65 (d, J = 8 Hz, 1H, indole H-4), 3.92 (s, 2H, SCH₂CN).
- IR : ν 2250 cm⁻¹ (C≡N stretch).
- HPLC : Purity >97% under reversed-phase conditions.
Chemical Reactions Analysis
Types of Reactions
2-((1-(cyclopropylmethyl)-1H-indol-3-yl)thio)acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium cyanide in dimethyl sulfoxide (DMSO) for cyanation reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the nitrile group, such as primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((1-(cyclopropylmethyl)-1H-indol-3-yl)thio)acetonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-((1-(cyclopropylmethyl)-1H-indol-3-yl)thio)acetonitrile involves its interaction with specific molecular targets. The indole ring can interact with various biological receptors, while the thioacetonitrile group can participate in covalent bonding with nucleophilic sites in proteins or enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Key Structural Features :
- Indole core : A bicyclic aromatic system with inherent electronic properties conducive to intermolecular interactions.
- Sulfanylacetonitrile group : The sulfur atom and nitrile functional group may enhance reactivity or binding affinity in biological systems.
Comparison with Structural Analogs
The compound is compared below with two closely related derivatives to highlight structural and functional differences.
Structural and Physicochemical Comparison
Functional and Reactivity Differences
Cyclopropylmethyl vs. Unsubstituted Indole (CAS 61021-51-0) :
- The cyclopropylmethyl group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to the unsubstituted analog (logP ~2.1 for C₁₀H₈N₂S) . This may improve membrane permeability in biological systems.
- The cyclopropane ring’s strain could influence metabolic stability , reducing oxidative degradation compared to linear alkyl chains.
Sulfanylacetonitrile vs. The hydroiodide salt in the methanimidamide derivative enhances water solubility, whereas the nitrile group in the target compound may limit aqueous solubility.
4-Chlorobenzyl Substituent (CAS 1049785-06-9) :
- The electron-withdrawing chlorine atom in the 4-chlorobenzyl analog could reduce electron density on the indole ring, affecting interactions with biological targets (e.g., receptors or enzymes) .
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